The In Vitro Biological Activities of Epigallocatechin Gallate: A Technical Guide for Researchers
The In Vitro Biological Activities of Epigallocatechin Gallate: A Technical Guide for Researchers
Introduction
Epigallocatechin gallate (EGCG) is the most abundant and biologically active catechin (B1668976) found in green tea (Camellia sinensis). A growing body of in vitro research has demonstrated its potent biological activities, positioning it as a compound of significant interest for the development of novel therapeutic agents. This technical guide provides an in-depth overview of the in vitro biological activities of EGCG, with a focus on its anticancer, antioxidant, anti-inflammatory, and antimicrobial properties. Detailed experimental protocols for key assays and visualizations of critical signaling pathways are presented to support researchers, scientists, and drug development professionals in their exploration of EGCG's therapeutic potential.
Anticancer Activities of EGCG
EGCG exerts its anticancer effects through a variety of mechanisms, including the induction of apoptosis, cell cycle arrest, and the inhibition of signaling pathways crucial for cancer cell proliferation and survival.
Induction of Apoptosis and Cell Cycle Arrest
EGCG has been shown to induce apoptosis (programmed cell death) and cause cell cycle arrest in numerous cancer cell lines. This is often achieved by modulating the expression of key regulatory proteins. For instance, in non-small cell lung cancer (NSCLC) cells, EGCG treatment can lead to cell cycle arrest at the G1 and S/G2 phases.[1] In breast cancer cells, EGCG has been observed to induce apoptosis and disrupt cell cycle progression at the G2/M phase.[2]
Table 1: In Vitro Anticancer Activity of EGCG (IC50 Values)
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| WI38VA (SV40 transformed) | Fibroblast | 10 | [3] |
| Caco-2 | Colorectal Cancer | Not specified, but showed differential growth inhibition compared to normal counterparts | [3] |
| Hs578T | Breast Cancer | Not specified, but showed differential growth inhibition compared to normal counterparts | [3] |
| H1299 | Lung Cancer | 27.63 | [4] |
| A549 | Lung Cancer | 28.34 | [4] |
| A549 | Lung Adenocarcinoma | 60.55 ± 1.0 | [5] |
| PancTu-I | Pancreatic Cancer | >80 | [6] |
| Panc1 | Pancreatic Cancer | ~60 | [6] |
| Panc89 | Pancreatic Cancer | ~70 | [6] |
| BxPC3 | Pancreatic Cancer | >80 | [6] |
| T47D (24h) | Breast Cancer | 54.45 | [6] |
| T47D (48h) | Breast Cancer | 81.31 | [6] |
| MCF7 (24h) | Breast Cancer | >100 | [6] |
| MCF7 (48h) | Breast Cancer | >100 | [6] |
Modulation of Signaling Pathways
EGCG's anticancer activity is also attributed to its ability to interfere with various signaling pathways that are often dysregulated in cancer.
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EGFR Pathway: The epidermal growth factor receptor (EGFR) is a key regulator of cell proliferation. EGCG has been shown to inhibit EGFR activation in carcinoma cells, thereby suppressing downstream signaling.[7]
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PI3K/Akt Pathway: The PI3K/Akt pathway is crucial for cell survival and proliferation. EGCG can inhibit the activation of this pathway, leading to the induction of apoptosis in cancer cells.
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NF-κB Pathway: Nuclear factor-kappa B (NF-κB) is a transcription factor that plays a significant role in inflammation and cell survival. EGCG can suppress the NF-κB signaling pathway, contributing to its anti-inflammatory and anticancer effects.[8]
Antioxidant Activities of EGCG
EGCG is a potent antioxidant capable of scavenging free radicals and protecting cells from oxidative damage. Its antioxidant activity is attributed to its chemical structure, which allows it to donate electrons and neutralize reactive oxygen species (ROS).
Table 2: In Vitro Antioxidant Activity of EGCG
| Assay | Activity | IC50 / Value | Reference |
| DPPH Radical Scavenging | 77.2% scavenging at 400 µM | - | [9] |
| ABTS+ Radical Scavenging | 90.2% scavenging at 400 µM | - | [9] |
| Hydroxyl Radical Reaction | Rate constant of 4.22 ± 0.07 x 10¹⁰ M⁻¹s⁻¹ | - | [10] |
Anti-inflammatory Activities of EGCG
EGCG exhibits significant anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators in various cell types, particularly in macrophages.
In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, EGCG has been shown to reduce the production of nitric oxide (NO) to 32% of the LPS group and lower the intercellular ROS level to 45.4% of the LPS group.[8][11][12] Furthermore, EGCG significantly suppresses the expression of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α.[8][11][12] In a co-culture of macrophages and adipocytes, EGCG significantly decreased the secretion of NO and monocyte chemoattractant protein-1.[13]
Antimicrobial Activities of EGCG
EGCG has demonstrated broad-spectrum antimicrobial activity against a range of bacteria and fungi. The minimum inhibitory concentration (MIC) of EGCG is generally lower for Gram-positive bacteria compared to Gram-negative bacteria.
Table 3: In Vitro Antimicrobial Activity of EGCG (MIC Values)
| Microorganism | Type | MIC (µg/mL) | Reference |
| Staphylococcus aureus (MRSA) | Gram-positive bacteria | <100 | [14] |
| Helicobacter pylori | Gram-negative bacteria | 8 (MIC50) | [14] |
| Candida glabrata | Fungus | 0.31 | [15] |
| Candida albicans | Fungus | 5 | [15] |
| Candida parapsilosis | Fungus | 5 | [15] |
| Microsporum canis | Fungus | 0.5 - 16 | [16] |
| Trichophyton mentagrophytes | Fungus | 0.5 - 16 | [16] |
| Trichophyton rubrum | Fungus | 0.5 - 16 | [16] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Principle: Viable cells with active metabolism convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan (B1609692) product.[17] The amount of formazan produced is proportional to the number of viable cells.
Protocol:
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Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of EGCG and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Remove the medium and add 50 µL of serum-free medium and 50 µL of MTT solution (5 mg/mL in PBS) to each well.[18]
-
Incubation: Incubate the plate at 37°C for 3-4 hours.[18]
-
Solubilization: Add 150 µL of MTT solvent (e.g., DMSO) to each well to dissolve the formazan crystals.[18]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes and measure the absorbance at 570-590 nm using a microplate reader.
Cell Cycle Analysis by Flow Cytometry
Flow cytometry with propidium (B1200493) iodide (PI) staining is used to analyze the distribution of cells in different phases of the cell cycle.
Principle: PI is a fluorescent dye that binds to DNA. The amount of fluorescence is directly proportional to the amount of DNA in the cells, allowing for the differentiation of cells in G0/G1, S, and G2/M phases.[19]
Protocol:
-
Cell Culture and Treatment: Plate cells and treat with EGCG for the desired time.
-
Harvest and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol.[20]
-
Staining: Wash the fixed cells and resuspend them in a staining solution containing PI and RNase A.[20] RNase A is included to ensure that only DNA is stained.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.[20]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
Western Blotting
Western blotting is a technique used to detect specific proteins in a sample.
Principle: Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then detected using specific antibodies.
Protocol:
-
Sample Preparation: Lyse cells to extract proteins and determine the protein concentration.
-
Gel Electrophoresis (SDS-PAGE): Separate the proteins based on their molecular weight.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane to prevent non-specific binding of antibodies.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: Add a substrate that reacts with the enzyme to produce a detectable signal (e.g., chemiluminescence).
The in vitro evidence strongly supports the diverse biological activities of EGCG, highlighting its potential as a lead compound for the development of new therapies for a wide range of diseases, including cancer, inflammatory disorders, and infectious diseases. The data and protocols presented in this technical guide are intended to serve as a valuable resource for the scientific community to further explore and harness the therapeutic benefits of this remarkable natural compound.
References
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- 2. benchchem.com [benchchem.com]
- 3. Green tea epigallocatechin gallate shows a pronounced growth inhibitory effect on cancerous cells but not on their normal counterparts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. EGCG’s anticancer potential unveiled: triggering apoptosis in lung cancer cell lines through in vitro investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. e-century.us [e-century.us]
- 6. benchchem.com [benchchem.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Epigallocatechin gallate (EGCG) inhibits lipopolysaccharide-induced inflammation in RAW 264.7 macrophage cells via modulating nuclear factor kappa-light-chain enhancer of activated B cells (NF- κ B) signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Epigallocatechin Gallate Is the Most Effective Catechin Against Antioxidant Stress via Hydrogen Peroxide and Radical Scavenging Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluation of antioxidant activity of epigallocatechin gallate in biphasic model systems in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Epigallocatechin gallate (EGCG) inhibits lipopolysaccharide‐induced inflammation in RAW 264.7 macrophage cells via modulating nuclear factor kappa‐light‐chain enhancer of activated B cells (NF‐κB) signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Effect of (–)-epigallocatechin-3-gallate on anti-inflammatory response via heme oxygenase-1 induction during adipocyte–macrophage interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Anti-infective properties of epigallocatechin-3-gallate (EGCG), a component of green tea - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. In Vitro Antifungal Activity of Epigallocatechin 3-O-Gallate against Clinical Isolates of Dermatophytes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 18. broadpharm.com [broadpharm.com]
- 19. Flow cytometry with PI staining | Abcam [abcam.com]
- 20. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
